molecular formula C18H17N5O2 B8443525 3-amino-6-anilino-N-(2-methoxyphenyl)pyrazine-2-carboxamide

3-amino-6-anilino-N-(2-methoxyphenyl)pyrazine-2-carboxamide

Cat. No.: B8443525
M. Wt: 335.4 g/mol
InChI Key: HOTPXPIVDSNVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-anilino-N-(2-methoxyphenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-amino-6-anilino-N-(2-methoxyphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-25-14-10-6-5-9-13(14)22-18(24)16-17(19)20-11-15(23-16)21-12-7-3-2-4-8-12/h2-11H,1H3,(H2,19,20)(H,21,23)(H,22,24)

InChI Key

HOTPXPIVDSNVMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=CN=C2N)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

CDI (92.98 mg, 0.5734 mmol) was added to a solution of 3-amino-6-anilino-pyrazine-2-carboxylic acid (110 mg, 0.4778 mmol) in DMF (1.5 mL) and the reaction stirred at ambient temperature for 1 hour. 2-Methoxyaniline (88.26 mg, 0.7167 mmol) was added and the reaction mixture left to stir at ambient temperature for 48 hours. The reaction mixture was purified directly by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected, passed through a sodium bicarbonate cartridge and freeze-dried to give the title compound as an orange solid (14 mg, 9% Yield). 1H NMR (400.0 MHz, DMSO) δ 3.84 (s, 3H), 6.90-7.10 (m, 6H), 7.29-7.33 (m, 2H), 7.53-7.55 (m, 2H), 8.13 (s, 1H), 8.41-8.43 (m, 1H), 9.18 (s, 1H) and 10.15 (s, 1H) ppm; MS (ES+) 336.07.
Name
Quantity
92.98 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
88.26 mg
Type
reactant
Reaction Step Two
Yield
9%

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